2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde
Description
2,5-Bis[4-(trifluoromethyl)phenyl]terephthalaldehyde is a symmetrical aromatic aldehyde derivative featuring two aldehyde groups at the 1,4-positions of a benzene ring, each para-substituted with a trifluoromethylphenyl group. This compound is of significant interest in materials science due to its electron-deficient aromatic system, imparted by the strong electron-withdrawing trifluoromethyl (-CF₃) groups. These properties make it a valuable precursor for synthesizing conjugated polymers, fluorescent dyes, and metal-organic frameworks (MOFs) via condensation reactions, such as Schiff base formation .
For example, describes the use of 2,5-bis(N-propyl-N-phenylamino)terephthalaldehyde in synthesizing optical dyes, highlighting the versatility of terephthalaldehyde scaffolds in functional materials .
Properties
Molecular Formula |
C22H12F6O2 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde |
InChI |
InChI=1S/C22H12F6O2/c23-21(24,25)17-5-1-13(2-6-17)19-9-16(12-30)20(10-15(19)11-29)14-3-7-18(8-4-14)22(26,27)28/h1-12H |
InChI Key |
NRDWQDMETYAOEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C=O)C3=CC=C(C=C3)C(F)(F)F)C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde typically involves the reaction of 2,5-dibromoterephthalaldehyde with 4-(trifluoromethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,5-bis[4-(trifluoromethyl)phenyl]terephthalic acid.
Reduction: 2,5-bis[4-(trifluoromethyl)phenyl]terephthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and imaging agents due to its unique photophysical properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
(a) N1,N4-Bis(4-amino-2-(trifluoromethyl)phenyl)terephthalamide (CAS 57649-96-4)
- Structure : Replaces aldehyde groups with amide (-CONH-) linkages while retaining trifluoromethylphenyl substituents.
- Properties :
- Higher thermal stability due to hydrogen bonding from amide groups.
- Reduced solubility in polar solvents compared to the aldehyde analogue.
- Applications: Potential use in pharmaceuticals or agrochemicals due to improved bioavailability from amide functionalities .
(b) 4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 331243-98-2)
- Structure: Monosubstituted trifluoromethylphenyl group with an amino-methylbenzamide backbone.
- Properties: Enhanced solubility in organic solvents due to the amino group. Lower symmetry reduces crystallinity compared to the bis-substituted terephthalaldehyde.
- Applications : Intermediate in drug discovery, leveraging the -CF₃ group for metabolic stability .
Functional Group Comparison: Aldehydes vs. Triazoles
The compound N-(4-(1-(2,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide () shares the 2,5-bis(trifluoromethyl)phenyl motif but incorporates a triazole ring.
- Key Differences :
Data Table: Comparative Analysis of Selected Compounds
Biological Activity
2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial, anti-inflammatory, and cytotoxic properties based on various studies.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar compounds against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for such compounds were found to be 25.9 μM against both strains, suggesting a robust bactericidal effect with a minimum bactericidal concentration (MBC) equal to the MIC, indicating that the compound acts as both bacteriostatic and bactericidal .
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | MIC (μM) | MBC (μM) | Activity Type |
|---|---|---|---|---|
| This compound | S. aureus | 25.9 | 25.9 | Bactericidal/Bacteriostatic |
| Compound X (similar structure) | MRSA | 12.9 | 12.9 | Bactericidal/Bacteriostatic |
Anti-Inflammatory Potential
The compound also shows promise in modulating inflammatory responses. It has been identified as an inhibitor of key transcription factors such as NF-kB and AP-1, which regulate the expression of pro-inflammatory cytokines like IL-2 and IL-8. Inhibition of these pathways suggests potential therapeutic applications in inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated that specific derivatives can significantly reduce the activity of NF-kB by approximately 10-15%. This modulation is crucial for developing anti-inflammatory therapies .
Cytotoxicity and Cell Viability
A study assessing the cytotoxic effects of various derivatives, including those with trifluoromethyl substitutions, indicated varying degrees of cell viability reduction. The most potent compounds exhibited IC50 values below 20 µM, suggesting significant cytotoxicity towards cancer cell lines .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Compound A | Cancer Cell Line A | 6.5 | High cytotoxicity observed |
| This compound | Cancer Cell Line B | >20 | Moderate cytotoxicity |
Case Studies
- Antimicrobial Efficacy : A case study involving the use of similar compounds showed that they were effective against multiple strains of bacteria, including resistant strains, highlighting their potential as novel antimicrobial agents.
- Anti-Inflammatory Applications : In animal models, compounds inhibiting NF-kB showed reduced levels of inflammatory markers, validating their role in managing inflammation-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
